molecular formula C5H4N4O B076490 7-Hydroxypyrazolo[4,3-d]pyrimidine CAS No. 13877-55-9

7-Hydroxypyrazolo[4,3-d]pyrimidine

Cat. No. B076490
CAS RN: 13877-55-9
M. Wt: 136.11 g/mol
InChI Key: JFZSDNLQDTYVEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives involves various chemical reactions, including diazotization, ring closure, and oxidation processes. For example, the synthesis of 7-methylpyrazolo[4,3-d]-v-triazin-4-one, a derivative, has been achieved through a diazotization reaction followed by ring closure and oxidation with m-chloroperoxybenzoic acid to furnish 7-substituted 3-methylpyrazolo[4,3-d]pyrimidine 6-oxides (Long, Gerster, & Townsend, 1970). Additionally, 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines have been synthesized from diethyl oxaloacetate and ethyl acylpyruvates (Takei, Yasuda, & Takagaki, 1979).

Molecular Structure Analysis

Structural analysis of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives is crucial for understanding their chemical behavior and potential interactions. X-ray analysis and other structural determination methods have been utilized to elucidate the molecular structures of these compounds. For instance, X-ray analysis confirmed the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Clayton et al., 1980).

Chemical Reactions and Properties

7-Hydroxypyrazolo[4,3-d]pyrimidine and its derivatives undergo various chemical reactions, influencing their chemical properties. Bromination reactions, for example, lead to 3-bromo derivatives, showcasing the reactivity of the hydroxypyrazolo[4,3-d]pyrimidine nucleus towards halogenation (Leonova, Babushkina, & Yashunskii, 1978).

Physical Properties Analysis

The physical properties of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are essential for their characterization and application. Detailed physical property analysis is performed through various techniques, including differential scanning calorimetry and thermogravimetric analysis, to understand the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of 7-Hydroxypyrazolo[4,3-d]pyrimidine derivatives, including their acidity, basicity, and reactivity towards different chemical agents, are pivotal for their application in synthesis and pharmaceutical development. Studies on the inhibition of xanthine oxidase by 4-Hydroxypyrazolo[3,4-d]pyrimidine derivatives highlight the biochemical significance of these compounds (Hall, Holloway, & Scott, 1964).

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 7-Hydroxypyrazolo[4,3-d]pyrimidine, have shown a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
  • Results or Outcomes: Preliminary structure-activity relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .

2. Anti-Cancer Applications

  • Summary of Application: A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors . These compounds exhibited remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .
  • Methods of Application: The synthesis of these compounds involves the design and synthesis of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring .
  • Results or Outcomes: Compound XVI (NSC no 833644) was further screened with a 5-dose assay on nine subpanels and exhibited a GI50 between 1.17 and 18.40 mM .

3. Antioxidant Applications

  • Summary of Application: Pyrimidines, including 7-Hydroxypyrazolo[4,3-d]pyrimidine, have shown a range of pharmacological effects including antioxidant activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
  • Results or Outcomes: Preliminary structure-activity relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its antioxidant activity .

4. CDK2 Inhibitor Applications

  • Summary of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds . These compounds exhibited remarkable anticancer activity .
  • Methods of Application: The synthesis of these compounds involves the design and synthesis of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring .
  • Results or Outcomes: Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Safety And Hazards

7-Hydroxypyrazolo[4,3-d]pyrimidine may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Contaminated clothing should be removed immediately, and in case of skin or eye contact, the affected area should be washed immediately with plenty of water .

properties

IUPAC Name

1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSDNLQDTYVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160775
Record name 7-Ketopyrazolo(4,3-d)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60160775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxypyrazolo[4,3-d]pyrimidine

CAS RN

13877-55-9
Record name 7-Ketopyrazolo(4,3-d)pyrimidine
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Record name 7-Hydroxypyrazolo[4,3-d]pyrimidine
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Record name 7-Ketopyrazolo(4,3-d)pyrimidine
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Record name 1H-pyrazolo[4,3-d]pyrimidin-7-ol
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Record name 1,6-DIHYDROPYRAZOLO(4,3-D)PYRIMIDIN-7-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RK Robins, FW Furcht, AD Grauer… - Journal of the American …, 1956 - ACS Publications
2420 RK Robins, FW Furcht, AD Grauer and JW Jones Vol. 78 pyrimidine-5, 7-dione (XV) gave products which were judged identical to XIX and XX, respectively, on the basis of melting …
Number of citations: 67 pubs.acs.org
RK ROBINS, LEEB HOLUM… - The Journal of Organic …, 1956 - ACS Publications
7-chloropyrazolo [4, 3-djpyrimidine (IX) to 3-methyl-7-aminopyrazolo [4, 3-d] pyrimidine (XIII). When IX was heated with various primary and secondary amines in alcoholic solution on …
Number of citations: 34 pubs.acs.org
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
Pyrazolo[4,3-d]pyrimidine, a fused heterocycle bearing pyrazole and pyrimidine portions has gained a significant attention in the field of bioorganic and medicinal chemistry. Pyrazolo[4,…
Number of citations: 35 www.sciencedirect.com
JL Avila, MA Polegre, RK Robins - Comparative Biochemistry and …, 1987 - Elsevier
The capacity of 54 different pyrazolo(3,4-d) or (4,3-d)pyrimidine derivatives to inhibit Trypanosoma cruzi epimastigote and trypomastigote multiplication, and for some of them its …
Number of citations: 26 www.sciencedirect.com
RH Foster - 1980 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological means to …
Number of citations: 2 search.proquest.com
RH Foster, NJ Leonard - The Journal of Organic Chemistry, 1980 - ACS Publications
Pyrazolo [3, 4-/] quinazolin-9-one (prox-benzoisoallopurinol, 1), an extended analogue of 7-hydroxypyrazolo-[4, 3-d] pyrimidine (isoallopurinol, 2) and a potential dimensional probe for …
Number of citations: 11 pubs.acs.org
JJ Marr, RL Berens, NK Cohn, DJ Nelson… - Antimicrobial agents …, 1984 - Am Soc Microbiol
Previous investigations have suggested that inosine analogs would be good models for the development of chemotherapeutic agents active against pathogenic hemoflagellates. We …
Number of citations: 84 journals.asm.org
AE Eakin, A Guerra, PJ Focia… - Antimicrobial agents …, 1997 - Am Soc Microbiol
The hypoxanthine phosphoribosyltransferase (HPRT) from Trypanosoma cruzi is a potential target for enzyme structure-based inhibitor design, based on previous studies which …
Number of citations: 74 journals.asm.org
TA Krenitsky, R Papaioannou, GB Elion - Journal of Biological Chemistry, 1969 - Elsevier
Hypoxanthine phosphoribosyltransferase (inosine monophosphate:pyrophosphate phosphoribosyltransferase EC 2.4.2.8) has been purified 50-fold from an acid-treated lysate of …
Number of citations: 300 www.sciencedirect.com
JE Moore, WH Ward - Journal of the American Chemical Society, 1956 - ACS Publications
Introduction Blood plasma albumin commonly includes a component, mercaptalbumin, having a single reac-tive thiol group per molecule. 3 The remainder of the albumin is closely …
Number of citations: 103 pubs.acs.org

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